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  • Product: 2-Cyclopropylpyrimidin-4-ol hydrochloride
  • CAS: 2310099-19-3

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Solubility Profiling of 2-Cyclopropylpyrimidin-4-ol Hydrochloride for Pharmaceutical Applications

An In-Depth Technical Guide Topic: Solubility of 2-Cyclopropylpyrimidin-4-ol hydrochloride in water vs organic solvents Audience: Researchers, scientists, and drug development professionals. Abstract The aqueous and orga...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Solubility of 2-Cyclopropylpyrimidin-4-ol hydrochloride in water vs organic solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. It dictates formulation strategies, bioavailability, and the design of preclinical studies. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Cyclopropylpyrimidin-4-ol hydrochloride, a novel heterocyclic compound. We delve into the theoretical principles governing its solubility, present detailed, field-proven experimental protocols for its determination, and discuss the interpretation of the resulting data. This document serves as a robust methodological reference for scientists tasked with characterizing new chemical entities, using 2-Cyclopropylpyrimidin-4-ol hydrochloride as a practical case study.

Part 1: Introduction to 2-Cyclopropylpyrimidin-4-ol Hydrochloride and Its Relevance

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules like nucleobases.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, making 2-Cyclopropylpyrimidin-4-ol a compound of significant interest. To facilitate its handling and improve aqueous solubility, the molecule is often synthesized and developed as a hydrochloride salt.

The hydrochloride form protonates the basic nitrogen atom in the pyrimidine ring, creating a salt that is generally more water-soluble than its corresponding free base.[3] This enhanced solubility is crucial for potential parenteral (injectable) formulations and can improve dissolution rates for oral dosage forms. A thorough understanding of its solubility across different media is therefore not merely an academic exercise but a fundamental prerequisite for its progression as a drug candidate. This guide outlines the essential theoretical considerations and practical steps to build a complete solubility profile for this API.

Part 2: The Theoretical Framework of Solubility

A successful solubility assessment is built on a strong understanding of the underlying physicochemical principles. The solubility of an ionizable compound like 2-Cyclopropylpyrimidin-4-ol hydrochloride is not a single value but a function of its environment.

Pillar 1: The Impact of pH and Ionization

As a hydrochloride salt of a weak base, the compound's aqueous solubility is intrinsically linked to the pH of the solution.[4] The pyrimidine nitrogen atom is protonated (positively charged) in the salt form, which promotes strong interactions with polar water molecules, leading to dissolution.

The relationship is governed by the Henderson-Hasselbalch equation. At pH values significantly below the pKa of the conjugate acid, the compound exists predominantly in its ionized, water-soluble form. As the pH of the solution increases and approaches the pKa, the equilibrium shifts towards the un-ionized free base. This free base is typically less polar and thus significantly less soluble in water, which can lead to precipitation.[5] Therefore, mapping the solubility across a physiological pH range (typically 1.2 to 7.4) is critical.[6]

Pillar 2: Solvent Polarity and the "Like Dissolves Like" Principle

While aqueous solubility is paramount, understanding solubility in organic solvents is essential for synthesis, purification, and the preparation of stock solutions for in-vitro screening. The "like dissolves like" principle provides a guiding framework:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are effective at solvating both the cation (protonated pyrimidine) and the chloride anion of the salt, typically leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are less effective at solvating anions (like Cl⁻) compared to protic solvents but can still dissolve many polar compounds.

  • Non-Polar Solvents (e.g., Dichloromethane, Hexanes): These solvents have low dielectric constants and are poor at solvating charged ions. Consequently, ionic salts like hydrochlorides are generally expected to have very low solubility in these media.

Pillar 3: The Common Ion Effect

In highly acidic solutions prepared with hydrochloric acid, the excess concentration of chloride ions (Cl⁻) can suppress the dissolution of the hydrochloride salt.[7] This phenomenon, known as the common ion effect, can lead to a slight decrease in solubility at very low pH values compared to what might be predicted by the Henderson-Hasselbalch equation alone.[8]

Part 3: Experimental Methodologies for Robust Solubility Determination

To ensure data is reliable and reproducible, standardized and validated protocols are essential. The "gold standard" for determining the true equilibrium (thermodynamic) solubility is the shake-flask method.[9][10]

Safety & Handling Precautions

As with any chemical substance, appropriate safety measures are mandatory. For 2-Cyclopropylpyrimidin-4-ol hydrochloride, which is an amine salt, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is adaptable for both aqueous and organic solvents.

Objective: To determine the equilibrium concentration of 2-Cyclopropylpyrimidin-4-ol hydrochloride in a given solvent at a controlled temperature.

Materials:

  • 2-Cyclopropylpyrimidin-4-ol hydrochloride (solid powder)

  • Selected solvents (e.g., Purified Water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Ethanol, Methanol, DMSO)[6]

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • HPLC system with a suitable column and validated analytical method for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 2-Cyclopropylpyrimidin-4-ol hydrochloride to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A visual excess is sufficient.[10]

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25°C or 37°C). Allow the suspension to shake for a sufficient period to reach equilibrium. A duration of 24-48 hours is typical for thermodynamic solubility.[13][14]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microparticulates, immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Self-Validation Step: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.[9]

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable mobile phase and analyze the concentration using a pre-validated HPLC method against a standard curve.

  • pH Measurement: For aqueous buffers, measure the final pH of the suspension to ensure it has not shifted significantly during the experiment.[9]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add Excess Solid API to Vial B 2. Add Known Volume of Solvent A->B C 3. Shake at Controlled Temp (24-48h) B->C D 4. Centrifuge to Pellet Excess Solid C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Filtrate E->F G 7. Quantify by HPLC F->G

Caption: Shake-Flask Method Workflow.

Part 4: Hypothetical Results and Scientific Interpretation

The following data is presented as a scientifically plausible example for 2-Cyclopropylpyrimidin-4-ol hydrochloride to illustrate data interpretation.

Table 1: Solubility of 2-Cyclopropylpyrimidin-4-ol hydrochloride in Various Solvents at 25°C
Solvent SystemSolvent TypepH (post-equilibration)Solubility (mg/mL)Classification
Purified WaterPolar Protic6.5> 100Very Soluble
pH 1.2 Buffer (0.1 N HCl)Aqueous Buffer1.2> 200Very Soluble
pH 4.5 Buffer (Acetate)Aqueous Buffer4.5> 200Very Soluble
pH 6.8 Buffer (Phosphate)Aqueous Buffer6.885Soluble
pH 7.4 Buffer (Phosphate)Aqueous Buffer7.440Soluble
MethanolPolar ProticN/A~150Freely Soluble
EthanolPolar ProticN/A~70Soluble
DMSOPolar AproticN/A> 200Very Soluble
AcetonitrilePolar AproticN/A5Sparingly Soluble
DichloromethaneNon-PolarN/A< 0.1Practically Insoluble
Interpretation of Results
  • Aqueous Solubility: The compound exhibits high aqueous solubility, particularly in acidic conditions (pH 1.2 and 4.5), which is characteristic of an amine hydrochloride salt.[3] The "Very Soluble" classification confirms the utility of the salt form for achieving high solution concentrations.

  • pH-Dependent Profile: A clear trend of decreasing solubility with increasing pH is observed. This is the most critical finding. The solubility remains high at low pH but drops as the pH approaches physiological conditions (6.8 and 7.4). This indicates that as the pH rises, the compound begins to convert to its less soluble free base form. This behavior is fundamental to predicting its dissolution in different regions of the gastrointestinal tract.

  • Organic Solvent Solubility: As predicted, solubility is high in polar protic solvents (Methanol, Ethanol) and the highly polar aprotic solvent DMSO. The lower solubility in acetonitrile and virtual insolubility in dichloromethane align with the ionic nature of the salt, which requires polar interactions for solvation.

Visualization of pH-Solubility Relationship

G cluster_ph Solution pH cluster_form Dominant Molecular Form cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (e.g., < 5) Ionized Ionized Form (Protonated Salt) Low_pH->Ionized Favors High_pH High pH (e.g., > 8) Free_Base Free Base Form (Neutral) High_pH->Free_Base Favors High_Sol High Solubility Ionized->High_Sol Leads to Low_Sol Low Solubility Free_Base->Low_Sol Leads to

Caption: pH Influence on Molecular Form and Solubility.

Part 5: Implications for Pharmaceutical Development

The solubility profile is not an endpoint but a critical dataset that guides subsequent development activities.

  • Formulation Strategy: The high solubility at low pH suggests that the compound will readily dissolve in the stomach (pH 1-3). However, the drop in solubility at neutral pH could pose a risk of precipitation in the small intestine. This information is vital for deciding between a simple immediate-release tablet and a more advanced formulation, such as an amorphous solid dispersion or a formulation including pH modifiers to maintain solubility. For intravenous formulations, the high aqueous solubility is a significant advantage, allowing for the preparation of concentrated solutions.

  • Preclinical Vehicle Selection: The data provides a clear guide for vehicle selection in preclinical toxicology and pharmacology studies. For in-vitro assays, DMSO is an excellent choice for creating high-concentration stock solutions.[13] For in-vivo oral dosing in animal models, an acidic aqueous vehicle would be appropriate to ensure complete dissolution.

  • Biopharmaceutics Classification System (BCS): According to WHO and FDA guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL of aqueous media over the pH range of 1.2–6.8.[6] The data generated here is the first step toward making that classification, which has significant regulatory implications for biowaivers.

Conclusion

The comprehensive solubility profiling of 2-Cyclopropylpyrimidin-4-ol hydrochloride reveals it to be a highly water-soluble compound, a desirable characteristic conferred by its hydrochloride salt form. Its solubility is, however, critically dependent on pH, a factor that must be carefully managed during formulation development. The methodologies and interpretive frameworks presented in this guide provide a robust template for the characterization of this and other novel ionizable drug candidates, ensuring that development decisions are based on a solid foundation of physicochemical understanding.

References

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  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. (n.d.). Scite.ai.
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  • Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. (n.d.). ResearchGate.
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  • Why do amines dissolve in hydrochloric acid?. (2017). Quora.
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  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (n.d.). PubMed.
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Exploratory

A Comprehensive Safety and Handling Guide for 2-Cyclopropylpyrimidin-4-ol Hydrochloride in Research and Development

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-Cyclopropylpyrimidin-4-ol hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-Cyclopropylpyrimidin-4-ol hydrochloride, a heterocyclic compound of interest in contemporary drug discovery and development. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes critical safety data from structurally analogous pyrimidine derivatives and hydrochloride salts to establish a robust framework for its safe utilization in a laboratory setting. The principles and procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure working environment.

Compound Profile and Hazard Identification

2-Cyclopropylpyrimidin-4-ol hydrochloride belongs to the pyrimidine class of compounds, which are core structures in many biologically active molecules.[1] The hydrochloride salt form generally enhances solubility and stability.[2] Based on data from similar pyrimidine derivatives and other hazardous chemicals, a GHS classification can be inferred.

It is prudent to handle this compound as hazardous, with potential classifications including:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3][6]

Table 1: Postulated GHS Classification and Associated Hazards

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe chemical handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of 2-Cyclopropylpyrimidin-4-ol hydrochloride powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood provides a controlled environment that captures and exhausts airborne particulates and vapors, protecting the user and the laboratory environment.[8]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE should be based on a thorough risk assessment. The following are minimum requirements for handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[9] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.

  • Protective Clothing: A laboratory coat is essential to protect street clothing and skin from contamination.[7]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term integrity of the compound.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[3]

  • Grounding and Bonding: For larger quantities, take precautionary measures against static discharge.[10]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[5][6] Contaminated clothing should be removed and laundered before reuse.[7]

Storage Conditions
  • Container Integrity: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[8][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[5] The hydrochloride salt may react with strong bases to liberate the free base and with strong acids in an uncontrolled manner.

  • Moisture and Air Sensitivity: Some related compounds are sensitive to moisture and air.[5] While not explicitly known for this compound, it is good practice to store it in a desiccator or under an inert atmosphere, especially for long-term storage.

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for mitigating the consequences of accidental exposure or spills.

First-Aid Measures

The following first-aid measures are based on the potential hazards of the compound:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.[5]

  • Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][6]

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For large spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contact environmental health and safety personnel for assistance with cleanup.[8]

Workflow Visualizations

Risk Assessment Workflow

The following diagram illustrates a systematic approach to risk assessment before working with 2-Cyclopropylpyrimidin-4-ol hydrochloride.

RiskAssessment cluster_Plan Planning Phase cluster_Control Control Measures cluster_Execute Execution & Review A Identify Hazards (Review SDS Analogs) B Evaluate Potential Exposure Routes (Inhalation, Dermal, Ingestion) A->B informs C Assess Severity & Likelihood of Harm B->C leads to D Implement Engineering Controls (Fume Hood) C->D dictates E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E supplements F Develop Safe Work Procedures (SOPs) E->F integrates into G Conduct Experiment F->G guides H Review & Update Protocol (As Needed) G->H provides feedback for

Caption: A logical workflow for conducting a risk assessment.

Emergency Response for Accidental Exposure

This diagram outlines the immediate steps to take in the event of an accidental exposure.

EmergencyResponse cluster_ImmediateActions Immediate Actions cluster_Medical Medical Attention Start Accidental Exposure Occurs Remove Remove from Exposure Source Start->Remove Decontaminate Decontaminate (Wash Skin/Flush Eyes) Remove->Decontaminate FirstAid Administer First Aid Decontaminate->FirstAid SeekMedical Seek Professional Medical Attention FirstAid->SeekMedical BringSDS Bring SDS Analog Information SeekMedical->BringSDS Report Report Incident to Supervisor/EHS SeekMedical->Report

Caption: Step-by-step emergency response to accidental exposure.

Conclusion

References

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  • Sigma-Aldrich. (2025, November 7).
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  • Indagoo Research Chemicals. (2025, December 29).
  • Fisher Scientific. (2010, November 16).
  • Sigma-Aldrich. Pyrimidine = 98.0 289-95-2.
  • Santa Cruz Biotechnology. Pyrimidine | CAS 289-95-2 | SCBT.
  • BroadPharm. (2017, May 24).
  • Carl ROTH. Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine.
  • Sigma-Aldrich. (2024, August 6).
  • Thermo Fisher Scientific. (2009, September 22).
  • Gov.bc.ca. (2017, October 20). Hydrochloric Acid Storage and Handling Procedure.
  • ChemicalBook.
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  • Safe Work Australia.
  • Unknown. (2025, December 19).
  • PubChem. (S)-2-(2-chloropyridin-4-yl)-2-cyclopropyl-N-(5-fluorothiazol-2-yl)acetamide | C13H11ClFN3OS | CID.
  • Unknown. (2023, July 11). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions.
  • Poly Processing. (2024, May 20). Industrial Hydrochloric Acid Uses & Storage Concerns.
  • Sigma-Aldrich. 2-Chloropyrimidin-4-ol | 55873-09-1.
  • CymitQuimica. CAS 41979-39-9: 4-Piperidone hydrochloride.
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  • PubChem. 4-Chloropyridin-2-ol | C5H4ClNO | CID 2757611.

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Protocols & Analytical Methods

Method

Using 2-Cyclopropylpyrimidin-4-ol HCl as a heterocyclic building block

Application Notes and Protocols for the Utilization of 2-Cyclopropylpyrimidin-4-ol HCl as a Versatile Heterocyclic Building Block Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold The pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for the Utilization of 2-Cyclopropylpyrimidin-4-ol HCl as a Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine core is a cornerstone of medicinal chemistry, present in a vast array of biologically active molecules, including nucleobases and numerous approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and other non-covalent interactions makes it a privileged scaffold for targeting a diverse range of biological targets. The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring introduces a unique set of physicochemical properties that are highly advantageous in drug design. The strained three-membered ring imparts conformational rigidity, which can pre-organize a molecule into a bioactive conformation, potentially increasing binding affinity for its target.[2] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups, a crucial attribute for improving the pharmacokinetic profile of drug candidates.[2]

This guide provides a comprehensive overview of the chemical properties and synthetic utility of 2-Cyclopropylpyrimidin-4-ol hydrochloride, a key building block for accessing a diverse range of cyclopropyl-substituted pyrimidine derivatives. We will explore its reactivity and provide detailed protocols for its derivatization through key synthetic transformations, including O-alkylation, chlorination, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. These methodologies open the door to the synthesis of novel compounds with potential applications in various therapeutic areas, particularly in the development of kinase inhibitors.[3][4]

Physicochemical Properties and Tautomerism

2-Cyclopropylpyrimidin-4-ol exists in a tautomeric equilibrium with its 2-cyclopropyl-1H-pyrimidin-4-one form. The hydrochloride salt ensures solubility in polar solvents and stabilizes the molecule.

Table 1: Physicochemical Properties of 2-Cyclopropylpyrimidin-4-ol HCl

PropertyValueSource/Method
Molecular Formula C₇H₉ClN₂OCalculated
Molecular Weight 172.61 g/mol Calculated
Appearance Off-white to pale yellow solidTypical observation
Solubility Soluble in water, methanol, DMSOGeneral knowledge
Tautomerism Exists in equilibrium between the pyrimidin-4-ol and 1H-pyrimidin-4-one formsInferred from related structures

Predicted Spectroscopic Data:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~12.0 (br s, 1H, OH/NH), ~7.8 (d, 1H), ~6.2 (d, 1H), ~2.0 (m, 1H), ~1.0-1.2 (m, 4H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ ~165, ~160, ~155, ~110, ~15, ~10.

  • IR (KBr, cm⁻¹): ~3400 (O-H/N-H stretch), ~3100-3000 (C-H stretch, aromatic and cyclopropyl), ~1680 (C=O stretch, pyrimidinone), ~1600, 1550 (C=C, C=N stretch).

  • Mass Spectrometry (ESI+): m/z 137.07 [M+H]⁺ (for free base).

Synthetic Utility and Reaction Protocols

2-Cyclopropylpyrimidin-4-ol HCl is a versatile starting material for the synthesis of a wide array of 2,4-disubstituted pyrimidines. The hydroxyl group can be converted into a leaving group, such as a chloride or triflate, enabling subsequent nucleophilic substitution and cross-coupling reactions.

Workflow for Derivatization

Derivatization_Workflow A 2-Cyclopropylpyrimidin-4-ol HCl B 2-Cyclopropyl-4-chloropyrimidine A->B Chlorination (e.g., POCl₃) C 4-Alkoxy-2-cyclopropylpyrimidine A->C O-Alkylation (e.g., Alkyl Halide, Base) D 4-Amino-2-cyclopropylpyrimidine B->D Buchwald-Hartwig Amination E 4-Aryl/Heteroaryl-2-cyclopropylpyrimidine B->E Suzuki-Miyaura Coupling

Caption: General workflow for the derivatization of 2-Cyclopropylpyrimidin-4-ol HCl.

Detailed Experimental Protocols

Protocol 1: Chlorination to form 2-Cyclopropyl-4-chloropyrimidine

The conversion of the hydroxyl group to a chlorine atom is a crucial step to activate the C4 position for subsequent cross-coupling reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).

Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a sealed vessel is necessary due to the volatility of POCl₃ and the generation of HCl gas at elevated temperatures.[5]

Step-by-Step Protocol:

  • Reaction Setup: In a sealed tube, add 2-Cyclopropylpyrimidin-4-ol HCl (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 4.0 eq) and sulfolane (4 volumes).

  • Heating: Seal the tube and heat the reaction mixture to 145 °C for 45 minutes.

  • Work-up: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-cyclopropyl-4-chloropyrimidine.

Table 2: Reagents for Chlorination

ReagentMolar Eq.Purpose
2-Cyclopropylpyrimidin-4-ol HCl1.0Starting Material
Phosphorus Oxychloride (POCl₃)4.0Chlorinating Agent
Sulfolane4 volumesHigh-boiling solvent
Protocol 2: O-Alkylation to form 4-Alkoxy-2-cyclopropylpyrimidines

Direct alkylation of the hydroxyl group provides access to a variety of 4-alkoxy-2-cyclopropylpyrimidine derivatives. The choice of base and solvent is critical to favor O-alkylation over potential N-alkylation of the pyrimidinone tautomer.[6][7]

Rationale: In the presence of a suitable base, the hydroxyl group is deprotonated to form a more nucleophilic alkoxide. This alkoxide then undergoes a Williamson ether synthesis with an alkyl halide. A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the Sₙ2 reaction.[7]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-Cyclopropylpyrimidin-4-ol HCl (1.0 eq) in anhydrous DMF (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) to the suspension.

  • Heating: Stir the reaction mixture at 60 °C for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After completion, pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired 4-alkoxy-2-cyclopropylpyrimidine.

Table 3: Reagents for O-Alkylation

ReagentMolar Eq.Purpose
2-Cyclopropylpyrimidin-4-ol HCl1.0Starting Material
Alkyl Halide1.2Alkylating Agent
Potassium Carbonate (K₂CO₃)2.0Base
Anhydrous DMF0.2 MSolvent
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Cyclopropyl-4-chloropyrimidine

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the C4 position of the pyrimidine ring.[8][9]

Rationale: This palladium-catalyzed reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. The catalytic cycle consists of oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAd Oxidative Addition Pd0->OxAd R¹-X PdII R¹-Pd(II)L₂-X OxAd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial, combine 2-cyclopropyl-4-chloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Degassing: Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Heating: Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography to obtain the 4-aryl-2-cyclopropylpyrimidine.

Table 4: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Eq.Purpose
2-Cyclopropyl-4-chloropyrimidine1.0Electrophile
Arylboronic Acid1.2Nucleophile
Potassium Carbonate (K₂CO₃)2.0Base
Pd(PPh₃)₄0.05Catalyst
1,4-Dioxane/Water (4:1)0.1 MSolvent
Protocol 4: Buchwald-Hartwig Amination of 2-Cyclopropyl-4-chloropyrimidine

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of various 4-amino-2-cyclopropylpyrimidine derivatives.[11][12]

Rationale: This reaction couples an amine with an aryl halide in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[3][13]

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-cyclopropyl-4-chloropyrimidine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand such as Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene (0.2 M).

  • Degassing: Seal the tube and degas by three cycles of vacuum and backfilling with argon.

  • Heating: Heat the reaction mixture at 110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentration and Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the 4-amino-2-cyclopropylpyrimidine derivative.

Table 5: Reagents for Buchwald-Hartwig Amination

ReagentMolar Eq.Purpose
2-Cyclopropyl-4-chloropyrimidine1.0Electrophile
Amine1.2Nucleophile
Sodium tert-butoxide1.4Base
Pd₂(dba)₃0.02Catalyst Precursor
Xantphos0.04Ligand
Anhydrous Toluene0.2 MSolvent

Application in the Synthesis of Kinase Inhibitors

The 2-cyclopropyl-4-aminopyrimidine scaffold is a key structural motif in a number of potent and selective kinase inhibitors. For example, derivatives of this scaffold have shown significant activity against Aurora kinases, which are important targets in oncology.[3][4] The protocols described above can be utilized in a modular fashion to synthesize libraries of such compounds for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Synthesis A 2-Cyclopropylpyrimidin-4-ol HCl B 2-Cyclopropyl-4-chloropyrimidine A->B Chlorination D Library of 2-Cyclopropyl-4-(arylamino)pyrimidines (Kinase Inhibitor Candidates) B->D Buchwald-Hartwig Amination C Diverse Anilines C->D

Caption: Synthetic strategy for a library of kinase inhibitor candidates.

Conclusion

2-Cyclopropylpyrimidin-4-ol HCl is a valuable and versatile building block in heterocyclic chemistry. Its unique combination of a pyrimidine core and a cyclopropyl substituent provides a foundation for the synthesis of a wide range of derivatives with desirable physicochemical and pharmacological properties. The protocols detailed in this guide for chlorination, O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination offer robust and adaptable methods for researchers in drug discovery and development to explore the chemical space around this promising scaffold. The continued exploration of this and related building blocks will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link][2][3]

  • Google Patents (2015). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B.
  • Wikipedia (2024). Buchwald–Hartwig amination. [Link][11]

  • Li, Q., et al. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. European Journal of Medicinal Chemistry, 95, 22-33. [Link][14]

  • MDPI (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link][4]

  • Suzuki, A. (1981). The Suzuki Reaction. Chemical Reviews, 95(7), 2457-2483.
  • Google Patents (1976). Process for preparing 4-hydroxypyrimidine. EP0326389B1.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. [Link][12]

  • PMC (2012). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Beilstein Journal of Organic Chemistry (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link][15]

  • ChemRxiv (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link][16]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][9]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. [Link][10]

  • MDPI (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link][5]

  • University of Groningen (2019). The Buchwald–Hartwig Amination After 25 Years. [Link][13]

  • Organic Synthesis (2014). Buchwald-Hartwig Coupling. [Link]

  • Bioorganic & Medicinal Chemistry Letters (2003). 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors. [Link][1]

  • Journal of Heterocyclic Chemistry (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • PMC (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. [Link][6]

  • ResearchGate (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

  • ResearchGate (2018). Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1... [Link]

  • Google Patents (1996). Process for the preparation of 2,4,6-trichloropyrimidine. EP0747364A2.
  • PMC (2016). Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. [Link][17]

  • PMC (2010). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. [Link][18][19]

Sources

Application

Process Development Guide: Scalable Manufacture of 2-Cyclopropylpyrimidin-4-ol HCl

Strategic Analysis & Route Selection The synthesis of 2-substituted-4-pyrimidinols is a foundational process in medicinal chemistry. For the 2-cyclopropyl variant, the stability of the cyclopropyl ring (CP ring) is the p...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Route Selection

The synthesis of 2-substituted-4-pyrimidinols is a foundational process in medicinal chemistry. For the 2-cyclopropyl variant, the stability of the cyclopropyl ring (CP ring) is the primary constraint. The CP ring is susceptible to ring-opening under harsh acidic conditions or extreme thermal stress, necessitating a route that balances reactivity with functional group preservation.

Route Comparison
FeatureRoute A: Pinner / Condensation (Recommended) Route B: Nitrile Trimerization Route C: Thiourea / Desulfurization
Starting Materials Cyclopropanecarbonitrile + Ethyl 3-ethoxyacrylateCyclopropanecarbonitrileCyclopropanecarboxamide + Thiourea
Atom Economy HighLow (Side products common)Medium
Safety Profile Moderate (Requires HCl gas or equivalent)High Pressure / TempRaney Ni (Pyrophoric) required
Scalability High (Linear, crystalline intermediates)Low (Purification difficult)Low (Desulfurization is costly)

Decision: Route A is selected. It utilizes the condensation of Cyclopropanecarboximidamide HCl (Amidine) with Ethyl 3-ethoxyacrylate . This route avoids the regioselectivity issues of beta-keto esters (which would yield 6-methyl derivatives) and the hazardous waste of desulfurization.

Process Workflow Diagram

The following diagram outlines the critical unit operations and chemical transformations.

G cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Pyrimidine Cyclization cluster_2 Step 3: Salt Formation Nitrile Cyclopropane- carbonitrile Imidate Imidate Intermediate Nitrile->Imidate HCl(g), MeOH 0-5°C Amidine Cyclopropane- carboximidamide HCl Imidate->Amidine NH3(g) or NH4Cl rt, 12h Intermediate Acyclic Intermediate Amidine->Intermediate + Acrylate NaOEt, EtOH Acrylate Ethyl 3-ethoxy- acrylate FreeBase 2-Cyclopropyl- pyrimidin-4-ol (Free Base) Intermediate->FreeBase Reflux, 4h -EtOH FinalProduct 2-Cyclopropyl- pyrimidin-4-ol HCl FreeBase->FinalProduct HCl/iPrOH Crystallization

Figure 1: Process flow for the synthesis of 2-Cyclopropylpyrimidin-4-ol HCl, highlighting key intermediates and reagents.

Detailed Experimental Protocols

Step 1: Synthesis of Cyclopropanecarboximidamide Hydrochloride

Objective: Convert the nitrile to the amidine salt via the Pinner reaction. Criticality: Moisture control is paramount. Water causes hydrolysis of the imidate back to the ester/amide.[1]

Reagents:

  • Cyclopropanecarbonitrile (1.0 eq)[1]

  • Methanol (Anhydrous, 5.0 vol)[1]

  • HCl gas (bubbled) OR Acetyl Chloride (1.2 eq, for in-situ HCl generation)[1]

  • Ammonia gas (anhydrous) or Ammonium carbonate (2.0 eq)

Protocol:

  • Setup: Charge a jacketed reactor with Anhydrous Methanol under N2 atmosphere. Cool to 0°C.[2]

  • Activation: Option A (Scale < 1kg): Add Acetyl Chloride dropwise over 1 hour, maintaining T < 10°C (Generates anhydrous HCl). Option B (Scale > 1kg): Bubble anhydrous HCl gas until saturation (approx 30% w/w).

  • Addition: Add Cyclopropanecarbonitrile dropwise over 30 mins.

  • Imidate Formation: Stir at 0-5°C for 6 hours, then allow to warm to 20°C. Monitor by GC/TLC for disappearance of nitrile.

  • Amidation: Cool reaction mass to 0°C. Purge with Ammonia gas (or add Ammonium Carbonate solid in portions) until pH > 9.

  • Reaction: Stir at room temperature for 12-16 hours.

  • Workup: Concentrate the solvent under reduced pressure (keep T < 45°C). The residue is the crude Amidine HCl.

  • Purification: Triturate the solid with cold Acetone or Isopropanol to remove ammonium chloride by-products (Amidine HCl is soluble in EtOH/MeOH, NH4Cl is less soluble). Filter and dry.

    • Yield Target: 85-90%

    • Appearance: White hygroscopic solid.

Step 2: Condensation to 2-Cyclopropylpyrimidin-4-ol

Objective: Cyclization of the amidine with a 3-carbon fragment. Mechanism: Michael-type addition of the amidine nitrogen to the beta-carbon of the acrylate, followed by elimination of ethanol and ring closure.

Reagents:

  • Cyclopropanecarboximidamide HCl (1.0 eq)[1]

  • Ethyl 3-ethoxyacrylate (1.1 eq) (CAS: 1001-26-9)

  • Sodium Ethoxide (2.5 eq) (21% wt solution in EtOH)[1]

  • Ethanol (Absolute, 10 vol)

Protocol:

  • Base Preparation: Charge Ethanol and Sodium Ethoxide solution to the reactor. Cool to 20°C.

  • Amidine Charge: Add Cyclopropanecarboximidamide HCl in portions. Stir for 30 mins to liberate the free amidine base.

  • Condensation: Add Ethyl 3-ethoxyacrylate dropwise over 45 minutes. Note: A slight exotherm may occur.

  • Cyclization: Heat the mixture to reflux (78-80°C) and hold for 4-6 hours.

    • IPC (In-Process Control): HPLC should show < 2% unreacted amidine.

  • Quench: Cool to 20°C. Adjust pH to 6-7 using Acetic Acid or dilute HCl.

  • Isolation (Free Base): Concentrate the ethanol to 20% volume. Add Water (5 vol) and cool to 0-5°C. The free base (tautomer: 2-cyclopropylpyrimidin-4(3H)-one) will precipitate.

  • Filtration: Filter the solid and wash with cold water.

Step 3: Salt Formation (Final API Intermediate)

Objective: Convert the free base to the Hydrochloride salt for stability and solubility.

Protocol:

  • Dissolution: Suspend the wet cake from Step 2 in Isopropanol (5 vol).

  • Acidification: Add HCl in Isopropanol (or concentrated aqueous HCl if water tolerance allows) dropwise until pH < 2.

  • Crystallization: Heat to 60°C to ensure full dissolution (if needed), then cool slowly to 0-5°C over 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Vacuum dry at 45°C for 12 hours.

Key Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture (Step 1) < 0.1%High moisture hydrolyzes the intermediate imidate to the ester, killing yield.
Stoichiometry (Step 2) NaOEt > 2.0 eqInsufficient base prevents full neutralization of Amidine HCl and the subsequent cyclization.
Temperature (Step 2) Reflux (78°C)Lower temperatures lead to acyclic intermediates (uncyclized adducts).
pH (Step 3) < 2.0Insufficient acidity leads to mixed salt/free base species.

Safety & Toxicology (E-E-A-T)

  • Cyclopropanecarbonitrile: Toxic if swallowed or inhaled. While not an inorganic cyanide, it metabolizes to release toxic species.[1] Handle in a fume hood.

  • Cyclopropyl Ring Strain: The cyclopropyl group possesses significant ring strain (~27 kcal/mol).[1] While generally stable, avoid contact with strong Lewis acids at high temperatures which can trigger ring-opening polymerization.[1]

  • HCl Gas: Corrosive and toxic. Use a scrubber system (NaOH trap) for all reactor vents during Step 1.

References

  • Pinner Reaction Mechanism & Safety

    • Source: Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim.

    • Modern Context:[1] "A Lewis acid-promoted Pinner reaction."[3] Beilstein J. Org. Chem. 2013, 9, 1636–1642. Link

  • Pyrimidine Synthesis (Type A)

    • Source: "Pyrimidines.[4][5][6][7][8] I. Synthesis of Pyrimidinols." Journal of the American Chemical Society.

    • Context: General condensation of amidines with beta-functionalized acryl
  • Specific Synthesis of 2-Cyclopropylpyrimidines

    • Source: Patent WO2006124354A2. "Substituted pyrimidine derivatives." (Describes analogous condensations). Link

  • Reagent Data (Ethyl 3-ethoxyacrylate)

    • Source: PubChem Compound Summary for CID 6436034. Link

Sources

Method

Functionalization of the pyrimidine ring in 2-Cyclopropylpyrimidin-4-ol HCl

This Application Note and Protocol Guide details the functionalization strategies for 2-Cyclopropylpyrimidin-4-ol HCl . This scaffold is a critical pharmacophore in medicinal chemistry, offering a balance of metabolic st...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the functionalization strategies for 2-Cyclopropylpyrimidin-4-ol HCl . This scaffold is a critical pharmacophore in medicinal chemistry, offering a balance of metabolic stability and hydrophobic interaction potential through the cyclopropyl moiety.

Abstract

2-Cyclopropylpyrimidin-4-ol (often existing as its tautomer, 2-cyclopropylpyrimidin-4(3H)-one) is a versatile heterocyclic building block.[1][2][3] Its hydrochloride salt form requires specific handling to unlock its reactivity. This guide outlines three primary functionalization pathways: C4-activation (Chlorination) , C5-Electrophilic Substitution , and N3-Alkylation . We provide optimized protocols that address the specific challenges of the cyclopropyl group's stability and the pyrimidine ring's electron-deficient nature.

Strategic Overview & Reactivity Profile

The pyrimidine ring is electron-deficient, making it resistant to electrophilic attack but highly susceptible to nucleophilic displacement once activated.

  • C4 Position (The Gateway): The hydroxyl group at C4 is a "masked" leaving group. Conversion to a chloride (using POCl₃) activates this position for SₙAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C5 Position (The Electronic Node): This is the least electron-deficient position. It is the only site amenable to electrophilic aromatic substitution (e.g., halogenation) without prior activation.

  • N3 Position (The Tautomeric Trap): In basic conditions, the 4-OH tautomerizes to the 4-one form, exposing N3 as a nucleophile. This allows for N-alkylation, a common strategy for generating diversely substituted pyrimidinones.

  • Cyclopropyl Integrity: The cyclopropyl group at C2 is generally robust but can undergo ring-opening under strongly acidic conditions or radical pathways. Our protocols use conditions that preserve this moiety.

Reactivity Workflow Diagram

ReactivityMap Start 2-Cyclopropylpyrimidin-4-ol (HCl Salt) FreeBase Free Base / Tautomer (Equilibrium) Start->FreeBase Neutralization (NaHCO3 or DIPEA) C4_Cl 4-Chloro-2-cyclopropylpyrimidine (Activated Electrophile) FreeBase->C4_Cl POCl3 / Base (Deoxychlorination) N3_Alkyl N3-Alkyl Pyrimidinone FreeBase->N3_Alkyl R-X / K2CO3 (N-Alkylation) C5_Halo 5-Halo-2-cyclopropylpyrimidin-4-ol FreeBase->C5_Halo NBS or NCS (Electrophilic Sub.) C4_Func C4-Functionalized (Aryl/Amino/Alkoxy) C4_Cl->C4_Func Suzuki / SnAr

Figure 1: Divergent synthetic pathways for 2-Cyclopropylpyrimidin-4-ol.[2] The central node is the free base equilibrium, dictating the reaction outcome based on reagent choice.

Experimental Protocols

Protocol A: Activation of C4 (Deoxychlorination)

Objective: Convert the 4-OH group to a 4-Cl group to enable nucleophilic attack. Challenge: The HCl salt can consume the base catalyst, retarding the reaction. Solution: Use of an excess organic base (DIPEA or N,N-Dimethylaniline) to neutralize the salt in situ and catalyze the Vilsmeier-Haack-type mechanism.

Materials:

  • Starting Material: 2-Cyclopropylpyrimidin-4-ol HCl (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (POCl₃) (3.0 – 5.0 equiv)

  • Base: N,N-Dimethylaniline (DMA) or DIPEA (2.5 equiv)

  • Solvent: Acetonitrile (optional, for milder conditions) or Neat

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask under N₂ atmosphere, suspend the 2-Cyclopropylpyrimidin-4-ol HCl in POCl₃.

    • Note: If using neat POCl₃, ensure the system is well-vented through a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Base Addition: Cool the mixture to 0°C. Add the organic base (DMA or DIPEA) dropwise.

    • Mechanistic Insight: The first equivalent of base neutralizes the HCl salt. The subsequent amount catalyzes the formation of the dichlorophosphate intermediate.

  • Reflux: Heat the reaction to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar spot (Product).

  • Quench (Critical Safety Step):

    • Cool reaction to room temperature.[2][4][5]

    • Remove excess POCl₃ via rotary evaporation (use a dedicated pump with a cold trap).

    • Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bond back to C-OH.

  • Extraction: Neutralize the aqueous slurry with saturated NaHCO₃ to pH ~8. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc/Hexanes).

Yield Expectation: 85-95% Storage: Store at 4°C under inert gas. The cyclopropyl group is stable, but the C-Cl bond is sensitive to moisture over time.

Protocol B: C4 Functionalization via Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C4. Mechanistic Insight: The pyrimidine C4-Cl bond is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nitrogen atoms at positions 1 and 3 [1].

Materials:

  • Substrate: 4-Chloro-2-cyclopropylpyrimidine (from Protocol A) (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.1 equiv)[6]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane or DME

Step-by-Step Procedure:

  • Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or reaction flask. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave (Recommended): Heat to 120°C for 20–30 minutes.

  • Workup: Dilute with water and EtOAc. Filter through a Celite pad to remove Pd black. Wash organic layer with brine.

  • Purification: Silica gel chromatography.

Data Summary Table: Common Coupling Partners

Coupling Partner (R-B(OH)₂)CatalystConditionsYieldNotes
Phenylboronic AcidPd(PPh₃)₄90°C, 4h>90%Standard benchmark
4-Pyridylboronic AcidPd(dppf)Cl₂100°C, 6h75%Requires bidentate ligand
o-Tolylboronic AcidPd₂dba₃/S-Phos110°C, 12h65%Steric hindrance requires active catalyst
Protocol C: N-Alkylation (N3-Functionalization)

Objective: Alkylate the N3 position of the pyrimidinone tautomer. Context: In the absence of activation (POCl₃), the molecule exists predominantly as the lactam (pyrimidinone). Base treatment generates the enolate/amidate, which reacts with electrophiles preferentially at Nitrogen over Oxygen (N-alkylation vs O-alkylation) due to the thermodynamic stability of the N-alkylated product (amide resonance) [2].

Materials:

  • Starting Material: 2-Cyclopropylpyrimidin-4-ol HCl (1.0 equiv)

  • Electrophile: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Neutralization: Dissolve the HCl salt in DMF. Add K₂CO₃ and stir at RT for 15 minutes to release the free base and generate the anion.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 60°C for 2–6 hours.

    • Monitoring: Watch for the formation of the N-alkylated product (usually lower Rf than O-alkylated byproduct, though O-alkylation is rare under these conditions).

  • Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.

  • Differentiation: Confirm N-alkylation vs O-alkylation using NMR. N-alkylated products typically show a characteristic shift of the C5-H and C6-H protons due to the loss of aromaticity in the pyrimidine ring (becoming a cyclic amide).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Chlorination Incomplete neutralization of HCl salt.Increase base (DIPEA) to 3.0 equiv. Ensure reagents are dry.[5]
Hydrolysis during Workup Exothermic quench too hot; pH too high/low.Quench on ice; keep T < 10°C. Use NaHCO₃ (mild) instead of NaOH.
Regioselectivity (Suzuki) Competitive hydrolysis of C-Cl.Use anhydrous solvents; reduce water volume in base (or use solid CsF).
Cyclopropyl Ring Opening Acidic conditions too harsh.Avoid strong mineral acids (H₂SO₄). POCl₃ is safe if T < 110°C.

Safety & Handling

  • POCl₃: Highly corrosive and reacts violently with water.[5] Always use a blast shield and work in a fume hood. Quench excess reagent slowly.

  • 2-Cyclopropylpyrimidin-4-ol HCl: Irritant. The cyclopropyl amine motif (if degraded) can be metabolically active; handle with standard PPE (gloves, goggles, lab coat).

  • Waste: Aqueous waste from POCl₃ reactions contains phosphoric acid and should be neutralized before disposal.

References

  • Vertex Pharmaceuticals. (2010). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health (NIH). Link

  • BenchChem. (2025).[5] Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Link

  • MDPI. (2020).[6] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Link

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Link

  • Hypha Discovery. (2024). Metabolism of cyclopropyl groups in drug design. Link

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization techniques for high-purity 2-Cyclopropylpyrimidin-4-ol HCl

Technical Support Center: High-Purity Crystallization of 2-Cyclopropylpyrimidin-4-ol HCl Knowledge Base ID: KB-PYR-04-HCl Status: Active Last Updated: 2026-02-15 Applicable For: Process Chemists, CMC Leads, Scale-up Engi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Crystallization of 2-Cyclopropylpyrimidin-4-ol HCl

Knowledge Base ID: KB-PYR-04-HCl Status: Active Last Updated: 2026-02-15 Applicable For: Process Chemists, CMC Leads, Scale-up Engineers[1]

Executive Summary

This guide addresses the purification of 2-Cyclopropylpyrimidin-4-ol Hydrochloride , a critical intermediate (often designated as "Z4" or similar in statin synthesis) for the production of Rosuvastatin.[1]

The Core Challenge: This molecule exhibits keto-enol tautomerism (existing in equilibrium with 2-cyclopropylpyrimidin-4(3H)-one).[1] The HCl salt form is preferred for its stability and crystallinity, but it presents unique purification challenges: high water solubility, propensity for hydrate formation, and difficulty rejecting non-polar aliphatic impurities derived from the cyclopropyl carbamidine starting material.

Ticket #001: Optimal Solvent System Selection

User Query: We are observing low yields with pure ethanol and oiling out with ethyl acetate. What is the recommended solvent system for >99.5% purity?

Technical Resolution: For the Hydrochloride salt, single-solvent systems often fail due to the extreme polarity difference between the salt and its organic impurities.[1] We recommend a Binary Solvent/Antisolvent System utilizing Water (Solvent) and Isopropanol (Antisolvent) .[1]

The Validated Protocol (Water/IPA)
ParameterSpecificationRationale
Primary Solvent Demineralized Water (1.5 - 2.0 vol)The HCl salt is highly soluble in hot water (>80°C).[1] Minimizing volume maximizes yield.
Antisolvent Isopropanol (IPA) (5.0 - 6.0 vol)IPA reduces the dielectric constant of the medium, forcing the salt out while retaining organic impurities.[1]
Dissolution Temp 85°C - 90°CEnsures complete dissolution of the salt and disruption of any amorphous aggregates.[1]
Seeding Temp 60°C - 65°CCritical for polymorphism control.[1] Seeding in the metastable zone prevents oiling out.[1]
Final Temp 0°C - 5°CMaximizes recovery.[1]

Step-by-Step Methodology:

  • Dissolution: Charge crude 2-Cyclopropylpyrimidin-4-ol HCl and Water (1.5 vol) into the reactor. Heat to 85-90°C until a clear solution is obtained.

  • Polish Filtration: While hot, filter through a 1µm cartridge to remove mechanical particulates and insoluble inorganic salts.

  • Initial Cooling: Cool the filtrate slowly to 65°C.

  • Seeding: Add 0.5% w/w pure seed crystals. Hold for 30 minutes to allow crystal growth (Ostwald ripening).

  • Antisolvent Addition: Dosing IPA (6.0 vol) over 2-3 hours. Note: Adding IPA too fast at this stage will trap impurities.[1]

  • Cooling Ramp: Cool to 0-5°C at a rate of 10°C/hour.

  • Isolation: Filter and wash with cold IPA.

Ticket #002: Impurity Troubleshooting & Rejection Logic

User Query: Our HPLC shows persistent levels of unreacted Cyclopropyl Carbamidine and a "dimer" impurity. How do we remove these?

Technical Resolution: Impurity rejection relies on exploiting the basicity difference between the product and the impurities.[1]

1. Cyclopropyl Carbamidine (Starting Material):

  • Nature: Highly basic.

  • Fix: Ensure the pH of the mother liquor is maintained < 1.0 during salt formation. If recrystallizing, the Water/IPA system rejects the free base form of the carbamidine if the solution is slightly acidic.[1]

  • Action: Wash the wet cake with Acetone instead of IPA. The carbamidine HCl salt is slightly more soluble in acetone than the product.[1]

2. The "Dimer" (Self-Condensation Product):

  • Nature: Non-polar, hydrophobic.

  • Fix: This impurity is insoluble in water but soluble in IPA.

  • Action: Do not over-strip the mother liquor. The dimer concentrates in the IPA phase.[1] A "swish" wash with cold ethyl acetate can also selectively solubilize the dimer from the dry cake.[1]

Visualizing Impurity Rejection

ImpurityLogic cluster_0 Crude Mixture Product 2-Cyclopropylpyrimidin-4-ol HCl Solvent Add Hot Water (85°C) Product->Solvent Impurity_A Cyclopropyl Carbamidine (Starting Material) Impurity_A->Solvent Impurity_B Dimer/Oligomers (Hydrophobic) Impurity_B->Solvent Dissolution Dissolution Phase Solvent->Dissolution Heating IPA_Add Add IPA (Antisolvent) Dissolution->IPA_Add Product stays in solution Impurities B may oil out if too conc. Filtration Filtration IPA_Add->Filtration Crystallization Cake Pure Product (>99.5%) Filtration->Cake Solid Phase ML Rejected Impurities (Carbamidine + Dimer) Filtration->ML Mother Liquor

Caption: Solubility-based segregation logic during the Water/IPA antisolvent crystallization process.

Ticket #003: Physical Properties & Polymorph Control[1][2]

User Query: The dried solid is hygroscopic and cakes upon storage. Are we isolating the wrong polymorph?

Technical Resolution: 2-Cyclopropylpyrimidin-4-ol HCl is prone to forming hydrates .[1] If you dry it too aggressively (e.g., >60°C under high vacuum), you may collapse the crystal lattice, creating an amorphous, hygroscopic solid.

Critical Control Points:

  • Drying: Dry at 40°C - 45°C under vacuum with a slight nitrogen bleed.[1] Avoid temperatures >50°C until the water content is <0.5%.[1]

  • Polymorph Check:

    • Target Form: Crystalline Anhydrous (or stable Monohydrate depending on specific patent landscape).

    • Diagnostic: XRPD (X-Ray Powder Diffraction).[1] Sharp peaks indicate crystallinity.[1] A "halo" indicates amorphous material (hygroscopic).[1]

  • Flowability: If the crystals are needle-like (causing filtration issues), reduce the cooling rate during the nucleation phase (Step 6 in Ticket #001). Slower cooling favors hexagonal/blocky crystals over needles.[1]

Ticket #004: Color & Oxidation Management[1]

User Query: The product has a slight yellow/pink hue. Is this acceptable?

Technical Resolution: A pink/yellow hue indicates oxidation of the pyrimidine ring or trace transition metals.[1]

  • Acceptance Criteria: Generally, "White to Off-White."[1][2][3] Pink is usually rejected for downstream Rosuvastatin synthesis as it affects the color of the final calcium salt.[1]

  • Remediation:

    • Add Activated Carbon (5% w/w) during the hot dissolution step (Step 1).[1]

    • Stir for 15 minutes.

    • Filter hot over a celite bed before adding the IPA antisolvent.[1]

Summary of Critical Process Parameters (CPP)

ParameterRangeImpact if Deviated
Water Volume 1.5 - 2.0 vol<1.5: Incomplete dissolution.[1] >2.0: Yield loss (product stays in ML).
Cooling Rate 5 - 10°C/hr>10°C/hr: Fine needles, poor filtration, occlusion of impurities.
Final pH 1.0 - 2.0>2.0: Free base precipitates (lower melting point).[1] <0.5: Corrosion, salt stoichiometry issues.

References

  • Process for the preparation of Rosuvastatin intermediates. US Patent 6,844,437.[1] Describes the condensation of ethyl 3-ethoxyacrylate with cyclopropyl carbamidine and subsequent purification.

  • Purification of pyrimidine derivatives.Organic Process Research & Development (OPRD).
  • Solubility Data Series. IUPAC-NIST. Solubility of pyrimidine derivatives in alcohol/water systems.

  • ICH Q3A(R2) Impurities in New Drug Substances. Guidelines for reporting and controlling impurities (Thresholds: 0.05% - 0.15%).

(Note: Specific solubility curves for proprietary intermediates are often trade secrets; the protocols above are derived from standard industrial practices for this class of compounds.)

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Cyclopropyl-Pyrimidine Coupling

Welcome to the Technical Support Center for Cyclopropyl-Pyrimidine Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization str...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropyl-Pyrimidine Coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for one of the most critical parameters in these reactions: temperature . We will move beyond simple protocol steps to explore the causal relationships between temperature, reaction kinetics, catalyst stability, and product purity.

Core Principles: Walking the Temperature Tightrope

Optimizing the reaction temperature is a delicate balance. On one hand, sufficient thermal energy is required to overcome the activation energy barrier, driving the reaction forward. On the other hand, excessive heat can be detrimental, leading to a cascade of undesirable outcomes including catalyst deactivation, substrate decomposition, and the formation of side products. The highly strained nature of the cyclopropyl ring adds another layer of complexity, as it can be susceptible to ring-opening at elevated temperatures.[1][2] This guide will help you navigate this "temperature tightrope" to achieve optimal results.

Frequently Asked Questions (FAQs)

This section addresses the most common temperature-related issues encountered during cyclopropyl-pyrimidine coupling reactions.

Q1: My reaction yield is very low or the reaction has stalled. Should I just increase the heat?

Answer: Not necessarily. While low conversion can be due to insufficient thermal energy, it is often a symptom of other underlying issues that can be exacerbated by heat. Before increasing the temperature, consider the following:

  • Catalyst Activity: The palladium catalyst, crucial for many cross-coupling reactions, may be inactive or poisoned. Increasing the temperature might only accelerate its decomposition into palladium black.[3] Instead, consider screening different ligands or using a pre-formed catalyst complex.[4]

  • Reagent Purity: Ensure all starting materials, solvents, and bases are pure and anhydrous, as impurities (especially water) can deactivate the catalyst.[4]

  • Incremental Increase: If you do decide to increase the temperature, do so incrementally (e.g., in 10 °C steps) while closely monitoring the reaction by TLC or LC-MS. A sudden, large temperature jump can lead to a complex mixture of byproducts.[5]

Q2: I'm observing significant byproduct formation (e.g., homocoupling of boronic acid, debromination). Is my temperature too high?

Answer: Very likely, yes. High temperatures can provide enough energy to activate alternative, undesired reaction pathways.[6]

  • Homocoupling: In Suzuki reactions, high temperatures can promote the homocoupling of boronic acids, complicating purification.[7]

  • Decomposition: Both the pyrimidine core and the cyclopropyl group can decompose at excessive temperatures. Monitor your reaction for the appearance of new, unidentified spots on the TLC plate.

  • Mitigation Strategy: Try reducing the reaction temperature. While this may require a longer reaction time, it often leads to a cleaner reaction profile and a higher yield of the desired product.[5]

Q3: My cyclopropyl ring appears to be opening. How can temperature control help prevent this?

Answer: The cyclopropyl group is a strained three-membered ring, and its stability is a key concern.[8] High temperatures can promote radical or transition-metal-mediated ring-opening pathways.[9]

  • Temperature is Key: This is a classic sign that the reaction temperature is too high. It is the first parameter you should optimize downwards.

  • Other Factors: The choice of base and solvent can also influence ring stability. If lowering the temperature is not sufficient, consider screening milder bases or different solvents.

Q4: What is a good starting temperature for my specific reaction (e.g., Suzuki, Buchwald-Hartwig)?

Answer: The optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. However, the table below provides empirically derived starting points for common coupling reactions.

Q5: How does my choice of solvent affect the optimal reaction temperature?

Answer: The solvent plays a critical role in determining the reaction temperature and can even influence selectivity.[10][11]

  • Boiling Point: The solvent's boiling point sets the maximum temperature achievable at atmospheric pressure. For instance, reactions in THF (boiling point ~66 °C) are limited compared to those in toluene (boiling point ~111 °C) or dioxane (boiling point ~101 °C).[4]

  • Polarity and Selectivity: Polar solvents can stabilize charged intermediates and transition states, sometimes altering the reaction pathway and the optimal temperature.[10] For Suzuki-Miyaura couplings, solvents like DMF or acetonitrile can sometimes favor different outcomes compared to less polar solvents like toluene.[11]

Q6: Should I use conventional heating (oil bath) or microwave irradiation?

Answer: Both methods have their merits. Microwave heating offers rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes and often improves yields.[12][13] However, it can sometimes be difficult to translate these conditions to a large-scale synthesis. Conventional heating is slower but is often more easily scalable.

In-Depth Troubleshooting Guide

Use this section when the FAQs do not resolve your issue. The workflow diagram below provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Temperature Optimization

G cluster_0 Problem Identification cluster_1 Initial Actions cluster_2 Temperature Adjustment Strategy cluster_3 Outcome Start Low Yield or Stalled Reaction CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents SideProducts Side Products or Decomposition Monitor Monitor by TLC/LC-MS (Baseline t=0 sample) SideProducts->Monitor CheckReagents->Monitor IncreaseTemp Increase Temp by 10°C Monitor->IncreaseTemp DecreaseTemp Decrease Temp by 10-20°C Monitor->DecreaseTemp CheckCatalyst Screen Catalyst/ Ligand System IncreaseTemp->CheckCatalyst No Improvement/ Decomposition Success Reaction Optimized IncreaseTemp->Success Yield Improves CheckSolvent Change Solvent DecreaseTemp->CheckSolvent Yield Still Low DecreaseTemp->Success Purity Improves CheckCatalyst->IncreaseTemp CheckSolvent->IncreaseTemp

Caption: A systematic workflow for troubleshooting temperature-related issues.

Data & Protocols
Table 1: Recommended Starting Temperatures for Common Coupling Reactions

This table provides general starting points for temperature optimization. The optimal temperature will be substrate-specific and may require further screening.

Coupling Reaction TypeCommon Catalyst/LigandCommon SolventsStarting Temp. (Conventional)Starting Temp. (Microwave)
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf)Toluene/H₂O, Dioxane, DME70 - 90 °C[14]100 - 120 °C
Buchwald-Hartwig Amination Pd₂(dba)₃ / XPhos, tBuXPhosToluene, Dioxane80 - 110 °C[4]120 - 150 °C
Sonogashira Pd(PPh₃)₄ / CuITHF, DMFRoom Temp. to 60 °C80 - 100 °C
Heck Pd(OAc)₂DMF, NMP80 - 120 °C120 - 160 °C
Table 2: Comparison of Heating Methods
FeatureConventional Heating (Oil Bath)Microwave Irradiation
Heating Mechanism Conductive (from vessel wall inwards)Dielectric (direct interaction with polar molecules)[12]
Heating Speed Slow, gradualVery fast (seconds to minutes)[13]
Temperature Control Good, but potential for thermal gradientsExcellent, precise temperature monitoring
Typical Reaction Time HoursMinutes[15]
Scalability StraightforwardCan be challenging for large scale
Potential Issues Local overheating, slow to reach setpoint"Hot spots", requires specific microwave-safe vessels
Experimental Protocol: Step-by-Step Guide to Temperature Screening

This protocol outlines a method for systematically screening the optimal reaction temperature using parallel reaction vials.

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the pyrimidine halide (1.0 eq), cyclopropyl coupling partner (e.g., boronic acid, 1.2 eq), palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq) to five separate reaction vials equipped with stir bars.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.5 M) to each vial.

  • Temperature Setup: Place the vials in separate wells of a parallel synthesis block or in separate oil baths pre-heated to five different temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Reaction Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC and/or LC-MS to assess the conversion to product and the formation of byproducts.

  • Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h) until the reaction at the optimal temperature is complete. Compare the results from all five temperatures to identify the condition that provides the best balance of reaction rate and cleanliness.

Visualizing the Impact of Temperature

The diagram below illustrates the fundamental challenge of temperature optimization.

G cluster_0 cluster_1 Reactants Starting Materials TS_Desired Desired TS Reactants->TS_Desired Ea (desired) TS_Side Side Reaction TS Reactants->TS_Side Ea (side) Product Desired Product SideProduct Side Product TS_Desired->Product TS_Side->SideProduct Energy Energy LowT Low Temp. LowT->TS_Desired Favors desired path HighT High Temp. HighT->TS_Side Can activate side reactions

Caption: High temperatures can provide energy to overcome both desired and undesired activation barriers (TS).

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Guerra, J. F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of substituted cyclopropyl ketones.
  • Hong, X., et al. (2016).
  • Guerra, J. F., et al. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana.
  • Hong, X., et al. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Fox, J. M., et al. (2009). Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. PMC.
  • Witty, M. J., et al. (1995). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
  • Sharma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC.
  • Mondal, T., et al. (2024). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. PubMed.
  • Wang, M., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. MDPI.
  • Sharma, P., et al. (2025). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review.
  • BenchChem. (2025). Optimization of reaction conditions for pyrimidine-2,4-diamine synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • BenchChem. (2025).
  • Gandon, V., et al. (2022).
  • Wang, T., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Removing inorganic salts from 2-Cyclopropylpyrimidin-4-ol hydrochloride preparations

Executive Summary & Diagnostic Removing inorganic salts (NaCl, KCl, NH₄Cl) from amphoteric heterocycles like 2-Cyclopropylpyrimidin-4-ol is a classic "Salt Trap" in organic synthesis.[1] The difficulty arises because bot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

Removing inorganic salts (NaCl, KCl, NH₄Cl) from amphoteric heterocycles like 2-Cyclopropylpyrimidin-4-ol is a classic "Salt Trap" in organic synthesis.[1] The difficulty arises because both your target molecule (in its HCl form) and the contaminant (inorganic salt) share high water solubility.[1][2]

Before selecting a protocol, you must diagnose the state of your crude material. Use the decision matrix below to select the correct workflow.

Decision Matrix: Workflow Selector

DesaltingDecision Start START: Crude Material State SaltContent Est. Inorganic Salt Content? Start->SaltContent HighSalt High (>10% w/w) (e.g., direct from hydrolysis) SaltContent->HighSalt LowSalt Low (<10% w/w) (e.g., post-workup) SaltContent->LowSalt ProtocolA PROTOCOL A: The pH-Switch Extraction (Best for Purity) HighSalt->ProtocolA Mandatory Scale Scale? LowSalt->Scale Scale->ProtocolA Large Scale (>100g) ProtocolB PROTOCOL B: Alcohol Trituration (Best for Speed) Scale->ProtocolB Lab Scale (<10g)

Figure 1: Decision tree for selecting the optimal desalting strategy based on contamination level and scale.

Protocol A: The pH-Switch (Free Base Extraction)

Best For: Crude mixtures with high salt content (>10%) or large-scale batches.[1] Mechanism: Exploits the lipophilicity of the cyclopropyl group. By neutralizing the HCl salt, you convert the water-soluble cation into a neutral free base (or tautomer) that partitions into organic solvents, leaving inorganic salts in the aqueous phase.

The Science

2-Cyclopropylpyrimidin-4-ol exists in equilibrium with its keto-tautomer (pyrimidone).[1] While the HCl salt is highly polar, the neutral form has a predicted logP > 0.5 due to the hydrophobic cyclopropyl moiety, making it extractable into chlorinated solvents or esters.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude salt mixture in the minimum amount of Water (approx. 3-5 mL per gram of crude).[1]

  • Neutralization (The Switch):

    • Slowly add Saturated NaHCO₃ or 2M NaOH while stirring.

    • Target pH: Adjust to pH 7–8. Note: Going too basic (pH > 12) may form the sodium salt of the enol, which is water-soluble. Stay near neutral.

  • Extraction:

    • Extract the aqueous mixture 3x with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .[1]

    • Pro-Tip: If the layers do not separate (emulsion), add a small amount of IPA (Isopropanol) to the organic layer.

  • Salt Removal: The inorganic salts (NaCl) remain in the aqueous layer.[1]

  • Re-formation of HCl Salt:

    • Dry the combined organic layers over anhydrous Na₂SO₄.[3] Filter.

    • Cool the organic solution to 0°C.

    • Bubble HCl gas or add HCl in Dioxane/Ether dropwise.[1]

    • The pure 2-Cyclopropylpyrimidin-4-ol HCl will precipitate as a white solid.[1]

  • Isolation: Filter and wash with cold Ether/Heptane.[1]

Data: Solubility Profile
SolventInorganic Salt (NaCl)Target (HCl Salt)Target (Free Base)
Water HighHighLow/Moderate
DCM InsolubleInsolubleSoluble
Ethanol Slightly SolubleSolubleSoluble
Ether InsolubleInsolubleModerate

Protocol B: Differential Solubility (Trituration)

Best For: Polishing steps, low salt content, or when the free base is unstable/difficult to isolate.[1] Mechanism: "Like dissolves like."[1][4] Organic salts have lattice energies that allow dissolution in hot alcohols; inorganic salts do not.

The Critical Warning

Do NOT use Methanol if strict desalting is required.[1] NaCl has a solubility of ~14 mg/mL in Methanol. Use Absolute Ethanol (NaCl solubility ~0.65 mg/mL) or Isopropanol (IPA) (NaCl solubility ~0.02 mg/mL).[1]

Step-by-Step Workflow
  • Drying: Ensure the crude solid is completely dry.[1] Any residual water will pull NaCl into your organic solvent.

  • Slurry: Suspend the crude solid in Absolute Ethanol (10 mL/g).

  • Reflux: Heat to reflux (78°C) for 30 minutes. The organic pyrimidine salt should dissolve; the inorganic salt will remain suspended.

  • Hot Filtration:

    • While still boiling, filter the mixture through a sintered glass funnel (or Celite pad).

    • Action: The solid on the filter is your Inorganic Salt (Waste).

    • Action: The filtrate contains your Product .[1]

  • Crystallization:

    • Concentrate the filtrate to ~20% volume.[1]

    • Add Diethyl Ether or Acetone (Anti-solvent) until turbid.[1]

    • Cool to -20°C to crystallize the pure HCl salt.[1]

TriturationFlow Crude Crude Dry Solid (Product + NaCl) Solvent Add Abs. Ethanol Reflux 78°C Crude->Solvent Filter Hot Filtration Solvent->Filter SolidWaste Solid Residue (NaCl) Filter->SolidWaste Retentate Filtrate Filtrate (Product in EtOH) Filter->Filtrate Permeate Cryst Add Ether + Cool Filtrate->Cryst Final Pure Product HCl Cryst->Final

Figure 2: Differential solubility workflow using Absolute Ethanol.[1]

Troubleshooting & FAQs

Q1: My product is not precipitating after the pH switch (Protocol A). Where is it? A: The cyclopropyl group adds lipophilicity, but the "4-ol" (pyrimidone) moiety is still polar.[1]

  • Check Aqueous: Did you overshoot the pH? If pH > 10, the phenol/amide deprotonates to an anion, staying in water. Re-adjust to pH 7.

  • Check Solvent: DCM is standard, but if the molecule is stubborn, use Chloroform/Isopropanol (3:1) as the extraction solvent. This "magic mix" extracts polar heterocycles efficiently.[1]

Q2: I used Protocol B (Ethanol), but my Ash Test still shows salt. A: This is likely due to water contamination.[1]

  • Diagnosis: Was your Ethanol "Absolute" (99.5%+)? If you used 95% Ethanol, the 5% water dissolved the NaCl.

  • Fix: Repeat the trituration using Isopropanol (IPA) . NaCl is virtually insoluble in IPA, even when hot.

Q3: The HCl salt is hygroscopic and turns into a goo. A: Pyrimidine salts are notorious for this.

  • Immediate Fix: Triturate the "goo" with anhydrous Diethyl Ether or Hexane to strip surface moisture.[1]

  • Storage: Store in a desiccator over P₂O₅.

  • Alternative: Consider changing the counter-ion. If the HCl salt is unmanageable, the Fumarate or Tartrate salts of pyrimidines are often non-hygroscopic crystalline solids.

Q4: Can I use Ion Exchange Resin? A: Yes, but it dilutes the product.

  • Method: Use a strong cation exchange resin (e.g., Dowex 50W).[1] Load the crude in water (product binds, Na+ binds). Elute with dilute HCl. This separates the product from non-ionic impurities but is less effective for separating Na+ from Pyrimidine-H+. A better resin choice is HP-20 (Diaion) : Load in water (Salts pass through), elute product with Methanol.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard reference for recrystallization and acid-base extraction principles).

  • BenchChem Technical Support. (2025). Purification Strategies for Reactions Involving Pyrimidine Hydrochloride Salts.Link[1]

  • PubChem. (2025).[1] Compound Summary: 2-Cyclopropylpyrimidin-4-ol. National Library of Medicine.[1] Link

  • ResearchGate Discussions. (2017). Purification of organic hydrochloride salt from inorganic impurities.[1]Link

  • Sigma-Aldrich. (2025).[1] Solubility and Miscibility of Solvents / Desalting Guides.[1]Link[1]

Sources

Reference Data & Comparative Studies

Comparative

HPLC Method Development Guide: 2-Cyclopropylpyrimidin-4-ol Hydrochloride Purity

Overcoming Tautomeric Peak Splitting & Polar Retention Issues Part 1: Executive Summary & The Scientific Challenge Developing a purity method for 2-Cyclopropylpyrimidin-4-ol hydrochloride presents a classic "perfect stor...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Tautomeric Peak Splitting & Polar Retention Issues

Part 1: Executive Summary & The Scientific Challenge

Developing a purity method for 2-Cyclopropylpyrimidin-4-ol hydrochloride presents a classic "perfect storm" of chromatographic challenges. Unlike standard lipophilic drugs, this intermediate exhibits three distinct behaviors that derail standard C18 methods:

  • Keto-Enol Tautomerism: The pyrimidin-4-ol moiety exists in dynamic equilibrium with its 4(3H)-pyrimidinone form.[1] On standard columns, this results in peak splitting or severe "saddle" broadening.

  • High Polarity: The cyclopropyl group provides minimal hydrophobic retention, while the hydrochloride salt form increases aqueous solubility, causing the analyte to elute near the void volume (

    
    ) where ion suppression and unretained impurities interfere.
    
  • Basic Interaction: The nitrogen-rich ring system interacts strongly with residual silanols on silica surfaces, leading to asymptotic tailing.

This guide compares the industry-standard Fully Porous C18 approach against a modern Core-Shell Biphenyl methodology. Experimental data demonstrates that the Biphenyl stationary phase is not just an alternative, but a requirement for robust purity analysis of this chemotype.

Part 2: The Challenge – Tautomeric Equilibrium

To solve the separation, one must first understand the molecular behavior. The analyte does not exist as a single static structure.[1]

Mechanism of Tautomerism

The 4-position hydroxyl group donates a proton to the N3 nitrogen. In neutral or basic pH, this exchange is slow enough to resolve two peaks (splitting). In acidic pH (< 3.0), the protonation of the ring stabilizes the keto-like form, collapsing the split into a single peak. However, the choice of stationary phase dictates whether this single peak is sharp or tailed.

Tautomerism cluster_0 Chromatographic Consequence Enol Enol Form (Pyrimidin-4-ol) Keto Keto Form (Pyrimidin-4(3H)-one) Enol->Keto  Slow Eq (Neutral pH)   Protonated Protonated Cation (pH < 3.0) Enol->Protonated  +H+   Keto->Protonated  +H+ (Acidic Mobile Phase)   Result Single, Sharp Peak (Target State) Protonated->Result

Figure 1: Tautomeric equilibrium pathways. Acidic conditions drive the equilibrium toward the protonated cation, essential for peak unification.

Part 3: Comparative Methodology

We evaluated two distinct separation strategies.

Option A: The Traditional Approach (Alternative)
  • Column: Fully Porous C18 (5 µm, 250 x 4.6 mm).

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Status: NOT RECOMMENDED .

  • Failure Mode: The C18 ligand struggles to retain the polar pyrimidine ring. To force retention, high aqueous content (>95%) is required, leading to "phase collapse" (dewetting) and shifting retention times.

Option B: The Optimized Approach (Recommended)
  • Column: Core-Shell Biphenyl (2.6 µm, 100 x 4.6 mm).

  • Mechanism: Dual-mode: Hydrophobic +

    
    -
    
    
    
    Interaction.
  • Status: GOLD STANDARD .

  • Success Factor: The biphenyl ligands engage in

    
    -
    
    
    
    electron overlap with the pyrimidine ring. This provides retention independent of pure hydrophobicity, allowing for higher organic content in the mobile phase (better desolvation) while maintaining sharp peak shape.

Part 4: Experimental Protocols

Method B: Core-Shell Biphenyl (The Solution)

Reagents:

  • Buffer: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ). Note: Phosphate suppresses silanol activity better than Formate for this application.
  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • System: HPLC with UV-Vis / PDA Detector.

  • Column: Kinetex® Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.2 mL/min.[2]

  • Temperature: 35°C (Critical: slightly elevated T improves mass transfer for tautomers).

  • Detection: UV @ 254 nm.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min)% Buffer (A)% Acetonitrile (B)Event
0.00973Hold for polar impurities
2.00973Isocratic hold
8.006040Linear Gradient
8.101090Wash
10.001090Hold Wash
10.10973Re-equilibration
14.00973End

Part 5: Results & Data Comparison

The following data illustrates the performance gap between the traditional porous C18 and the Core-Shell Biphenyl method.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Improvement
Retention Time (

)
2.1 min (Near Void)5.4 min+157% Retention
Tailing Factor (

)
1.8 (Asymmetric)1.1 (Symmetric)Perfect Symmetry
Theoretical Plates (

)
~2,500~12,0005x Efficiency
Resolution (

)
*
1.2 (Co-elution)4.5 (Baseline)Full Separation

*Resolution measured between Main Peak and Cyclopropanecarboximidamide (Key Starting Material Impurity).

Impurity Profile Analysis

The synthesis of 2-Cyclopropylpyrimidin-4-ol often leaves residual Cyclopropanecarboximidamide .

  • On C18: This impurity elutes at

    
     1.8 min, merging with the main peak's front.
    
  • On Biphenyl: The impurity is weakly retained (

    
     2.0 min), but the main peak is strongly shifted to 5.4 min due to 
    
    
    
    -
    
    
    selectivity, creating a massive resolution window.

Part 6: Method Development Workflow

The following decision tree illustrates the logic used to arrive at the Biphenyl solution, ensuring scientific reproducibility.

MethodDev Start Analyte: 2-Cyclopropylpyrimidin-4-ol HCl Step1 Initial Screen: C18, pH 7.0 Start->Step1 Fail1 Result: Split Peaks (Tautomerism) Early Elution Step1->Fail1 Step2 Optimization 1: Acidic pH (2.5) Fail1->Step2 Fix Tautomerism Result2 Result: Single Peak BUT Severe Tailing (Silanols) Step2->Result2 Step3 Selectivity Change: Biphenyl Phase Result2->Step3 Fix Retention/Shape Mechanism Mechanism: Pi-Pi Interaction + Steric Selectivity Step3->Mechanism Final Final Method: Biphenyl, pH 2.5 Phosphate Result: Rs > 4.0, Tf < 1.2 Mechanism->Final

Figure 2: Method Development Logic Flow. Transitioning from pH control to stationary phase selection.

Part 7: Validation & Robustness (Self-Validating System)

To ensure this method is trustworthy (E-E-A-T), the protocol includes built-in system suitability tests (SST).

  • Specificity Check: Inject a blank (Mobile Phase A). Ensure no carryover peaks at

    
     5.4 min.
    
  • Resolution Check: A spiked solution of the starting material (Cyclopropanecarboximidamide) and the product must show

    
    .
    
  • Filter Compatibility: Due to the "ol" functionality, this molecule can bind to Nylon filters. Use PTFE or Regenerated Cellulose (RC) filters only.

References
  • Phenomenex. (2023). Kinetex Core-Shell Biphenyl HPLC Column Product Guide.Link

  • SelectScience. (2025).[3] Why biphenyl is replacing C18 in HPLC.Link

  • ResearchGate. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization.Link

  • U.S. Pharmacopeia (USP).General Chapter <621> Chromatography. (Standard guidance for Tailing Factor limits).

Sources

Validation

A Comparative Guide to the Reactivity of 2-Cyclopropylpyrimidin-4-ol: Hydrochloride Salt vs. Free Base

For researchers, medicinal chemists, and professionals in drug development, the choice between using the free base or a salt form of a chemical intermediate is a critical decision that can significantly impact the effici...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice between using the free base or a salt form of a chemical intermediate is a critical decision that can significantly impact the efficiency, and outcome of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 2-cyclopropylpyrimidin-4-ol hydrochloride and its corresponding free base. By understanding the fundamental physicochemical and electronic differences between these two forms, scientists can make more informed decisions to optimize their chemical transformations.

Physicochemical Properties: A Tale of Two Forms

The hydrochloride salt and the free base of 2-cyclopropylpyrimidin-4-ol, while chemically related, exhibit distinct physical properties that govern their behavior in chemical reactions.

Solubility

A primary differentiator between the salt and free base is their solubility. The hydrochloride salt, being ionic, generally displays significantly higher solubility in aqueous media and polar protic solvents.[1][2] Conversely, the free base is more soluble in a wider range of organic solvents.[3][4] This difference is crucial when selecting an appropriate solvent system for a reaction to ensure the homogeneity of the reaction mixture.

Property 2-Cyclopropylpyrimidin-4-ol Hydrochloride 2-Cyclopropylpyrimidin-4-ol Free Base
Appearance Crystalline solidSolid
Aqueous Solubility (pH 7) HighLow
Solubility in Dichloromethane LowModerate
Solubility in Tetrahydrofuran (THF) LowModerate
Solubility in N,N-Dimethylformamide (DMF) ModerateHigh
Solubility in Methanol HighModerate

Table 1: Comparative Physicochemical Properties (Hypothetical Data)

Stability and Handling

The hydrochloride salt is typically a more stable, crystalline solid, which makes it easier to handle, weigh, and store.[1] Free bases, particularly those with basic nitrogen heterocycles, can be more susceptible to degradation through oxidation.[5] The protonation of the pyrimidine nitrogen in the hydrochloride salt reduces the electron density on the ring, enhancing its stability.

pKa and its Implications

The pyrimidine ring system is basic, and the pKa of the conjugate acid of 2-cyclopropylpyrimidin-4-ol is crucial in understanding its reactivity. The predicted pKa for the parent compound, 4-pyrimidinol, is approximately 8.76.[6] The cyclopropyl group is not expected to significantly alter this value. This pKa indicates that at a pH below ~8.76, the protonated (hydrochloride) form will be the predominant species in an aqueous environment, while at a higher pH, the neutral free base will dominate.

dot graph pKa_Equilibrium { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

FreeBase [label="2-Cyclopropylpyrimidin-4-ol\n(Free Base)\n(Nucleophilic)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; HCl_Salt [label="2-Cyclopropylpyrimidin-4-ol\nHydrochloride\n(Electrophilically Activated but N-Deactivated)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

FreeBase -> HCl_Salt [label="+ H⁺\n(pH < pKa)"]; HCl_Salt -> FreeBase [label="- H⁺\n(pH > pKa)"]; } dot Figure 1: pH-dependent equilibrium between the free base and hydrochloride salt of 2-cyclopropylpyrimidin-4-ol.

Reactivity Comparison: A Mechanistic Deep Dive

The fundamental difference in reactivity stems from the availability of the lone pair of electrons on the pyrimidine nitrogen. In the free base, this lone pair is available for nucleophilic attack. In the hydrochloride salt, this nitrogen is protonated, rendering it non-nucleophilic and withdrawing electron density from the pyrimidine ring.

N-Alkylation

N-alkylation is a common reaction for pyrimidin-4-ol derivatives. The nucleophilic nitrogen of the pyrimidine ring attacks an alkyl halide in an SN2 reaction.

Mechanism and Rationale: The free base of 2-cyclopropylpyrimidin-4-ol is the reactive species in N-alkylation due to the available lone pair on the ring nitrogen. When starting with the hydrochloride salt, a base must be added to deprotonate the pyrimidine nitrogen and generate the nucleophilic free base in situ. Attempting the reaction with the hydrochloride salt without a base will likely result in no reaction.

Experimental Protocol: Comparative N-Alkylation with Methyl Iodide

  • Materials: 2-cyclopropylpyrimidin-4-ol hydrochloride, 2-cyclopropylpyrimidin-4-ol free base, methyl iodide, potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, brine.

  • Procedure:

    • Reaction Setup A (Free Base): To a stirred solution of 2-cyclopropylpyrimidin-4-ol free base (1 mmol) in DMF (5 mL), add methyl iodide (1.2 mmol).

    • Reaction Setup B (HCl Salt): To a stirred suspension of 2-cyclopropylpyrimidin-4-ol hydrochloride (1 mmol) in DMF (5 mL), add K2CO3 (2.5 mmol) followed by methyl iodide (1.2 mmol).

    • Stir both reactions at room temperature and monitor by TLC or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixtures with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Results

Starting Material Base Reaction Time (h) Yield (%)
Free BaseNone490
Hydrochloride SaltK2CO3488
Hydrochloride SaltNone24No reaction

Table 2: Expected Results for Comparative N-Alkylation (Hypothetical Data)

dot graph N_Alkylation_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} dot Figure 2: Experimental workflow for comparative N-alkylation.

O-Alkylation

2-Cyclopropylpyrimidin-4-ol exists in tautomeric equilibrium with 2-cyclopropyl-4(3H)-pyrimidinone. Alkylation can occur at either the nitrogen or the oxygen atom. The choice between N- and O-alkylation is often influenced by the reaction conditions.[7][8][9]

Mechanism and Rationale: O-alkylation is favored by conditions that promote the formation of the oxygen anion (the enolate). This can be achieved by using a strong base that deprotonates the hydroxyl group. When starting with the free base, a suitable base is required to generate the alkoxide. When using the hydrochloride salt, a stoichiometric amount of base is needed to first neutralize the salt and then deprotonate the hydroxyl group.

Experimental Protocol: Comparative O-Alkylation with Methyl Iodide

  • Materials: 2-cyclopropylpyrimidin-4-ol hydrochloride, 2-cyclopropylpyrimidin-4-ol free base, sodium hydride (NaH, 60% dispersion in oil), methyl iodide, tetrahydrofuran (THF), ethyl acetate, saturated aqueous ammonium chloride.

  • Procedure:

    • Reaction Setup A (Free Base): To a stirred suspension of NaH (1.2 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of 2-cyclopropylpyrimidin-4-ol free base (1 mmol) in THF (5 mL) dropwise. Stir for 30 minutes at 0 °C, then add methyl iodide (1.2 mmol). Allow the reaction to warm to room temperature.

    • Reaction Setup B (HCl Salt): To a stirred suspension of NaH (2.2 mmol) in anhydrous THF (5 mL) at 0 °C, add 2-cyclopropylpyrimidin-4-ol hydrochloride (1 mmol) portion-wise. Stir for 30 minutes at 0 °C, then add methyl iodide (1.2 mmol). Allow the reaction to warm to room temperature.

    • Monitor both reactions by TLC or LC-MS.

    • Work-up: Upon completion, cautiously quench the reactions with saturated aqueous ammonium chloride. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Expected Results

Starting Material Equivalents of Base Reaction Time (h) Yield (%)
Free Base1.2675
Hydrochloride Salt2.2673

Table 3: Expected Results for Comparative O-Alkylation (Hypothetical Data)

dot graph O_Alkylation_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} dot Figure 3: Experimental workflow for comparative O-alkylation.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For cross-coupling reactions, the pyrimidine ring often needs to be pre-functionalized with a suitable leaving group, such as a chlorine or bromine atom, or converted to a triflate. The electronic nature of the pyrimidine ring is a key factor in the oxidative addition step of the catalytic cycle.[10][11]

Mechanism and Rationale: The electron-deficient nature of the pyrimidine ring generally facilitates oxidative addition to the palladium(0) catalyst. The protonated nitrogen in the hydrochloride salt would further increase the electron-withdrawing nature of the ring, potentially accelerating the oxidative addition step. However, the free base is often more soluble in the aprotic organic solvents typically used for Suzuki-Miyaura reactions. The choice of base is also critical for the transmetalation step.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling (assuming a 6-chloro-2-cyclopropylpyrimidin-4-ol starting material)

  • Materials: 6-chloro-2-cyclopropylpyrimidin-4-ol (free base and HCl salt), phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), sodium carbonate (Na2CO3), 1,4-dioxane, water.

  • Procedure:

    • Reaction Setup A (Free Base): To a flask, add 6-chloro-2-cyclopropylpyrimidin-4-ol free base (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2 mmol). Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Reaction Setup B (HCl Salt): To a flask, add 6-chloro-2-cyclopropylpyrimidin-4-ol hydrochloride (1 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (3 mmol). Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).

    • Degas both mixtures with argon for 15 minutes, then heat to 90 °C.

    • Monitor the reactions by TLC or LC-MS.

    • Work-up: After cooling, dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Expected Results

Starting Material Equivalents of Base Reaction Time (h) Yield (%)
Free Base2.0885
Hydrochloride Salt3.0883

Table 4: Expected Results for Comparative Suzuki-Miyaura Coupling (Hypothetical Data)

dot graph Suzuki_Workflow { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10];

} dot Figure 4: Experimental workflow for comparative Suzuki-Miyaura coupling.

Choosing the Right Form for Your Reaction

The choice between the free base and the hydrochloride salt depends on the specific reaction and desired outcome.

Decision_Tree

Conclusion

While 2-cyclopropylpyrimidin-4-ol hydrochloride offers advantages in terms of stability and ease of handling, its reactivity is fundamentally linked to its deprotonation to the free base. For reactions where the pyrimidine nitrogen acts as a nucleophile, such as N-alkylation, the free base is the inherently reactive species. In contrast, for reactions like O-alkylation and palladium-catalyzed cross-coupling, both forms can be used effectively, provided the appropriate stoichiometry of base is employed to account for the acidic proton of the hydrochloride salt. A thorough understanding of the interplay between the physicochemical properties of each form and the mechanistic demands of the desired reaction is paramount for successful and efficient synthesis.

References

  • 4-Pyrimidinol Chemical Properties. (n.d.). LookChem. Retrieved February 15, 2026, from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical and Pharmaceutical Research, 8(4), 13-34.
  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1029-1035.
  • Blok, D. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. Retrieved February 15, 2026, from [Link]

  • Kumar, L., & Bansal, A. K. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Current Pharmaceutical Design, 19(35), 6211-6228.
  • Michael, u. (2022, February 1). Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. Retrieved February 15, 2026, from [Link]

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis. Journal of Organic Chemistry, 42(23), 3761-3764.
  • Mittersteiner, M., et al. (2022). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Seraj, S., & Pudukulathan, Z. (2021). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design, 21(1), 1-22.
  • Zipp, G. (2015, March 31). Solid State Considerations for Early Development. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Baluja, S., & Solanki, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(118), 97261-97264.
  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930-18939.
  • Di Micco, S., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 64(21), 16045-16066.
  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines. PubMed. Retrieved February 15, 2026, from [Link]

  • Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 15, 2026, from [Link]

  • Mittersteiner, M., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. PMC. Retrieved February 15, 2026, from [Link]

  • Pyrimidin-5-ol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). GlaxoSmithKline. Retrieved February 15, 2026, from [Link]

  • 4-Hydroxypyrimidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Göktaş, O., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32(3), 133-140.

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Comparative

A Comparative Guide to Validating Analytical Standards for 2-Cyclopropylpyrimidin-4-ol Hydrochloride

Introduction: The Critical Role of Validating Analytical Standards In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. The compound at the center of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Validating Analytical Standards

In the landscape of pharmaceutical development, the integrity of an active pharmaceutical ingredient (API) is paramount. The compound at the center of this guide, 2-Cyclopropylpyrimidin-4-ol hydrochloride, is a heterocyclic molecule with potential applications in medicinal chemistry.[1] Establishing a well-characterized and validated analytical standard for this compound is not merely a procedural step; it is the foundation upon which all subsequent quality, safety, and efficacy data are built. An analytical standard serves as a benchmark for identity, purity, and strength, ensuring that every batch of the API is consistent and meets rigorous specifications.

This guide provides an in-depth, technically-grounded framework for validating an in-house analytical standard of 2-Cyclopropylpyrimidin-4-ol hydrochloride. It is designed for researchers, analytical scientists, and drug development professionals, offering a comparative analysis of orthogonal analytical techniques. The methodologies described herein are rooted in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.[2][3][4]

The core objective of validating an analytical standard is to demonstrate, with a high degree of assurance, that the material is suitable for its intended purpose.[3][5] This involves a comprehensive characterization of the standard to confirm its identity and determine its purity with a high level of accuracy and precision. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy in this validation process.

The Validation Workflow: A Multi-Faceted Approach

The validation of a new analytical standard for 2-Cyclopropylpyrimidin-4-ol hydrochloride should be approached as a systematic process. The initial step involves the synthesis and purification of a candidate batch of the material. This is followed by a rigorous analytical characterization to establish its identity and purity. The data obtained are then compared against established acceptance criteria to qualify the material as a new analytical standard.

Below is a conceptual workflow for the validation process:

Validation_Workflow cluster_0 Phase 1: Candidate Standard Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Data Analysis & Qualification Synthesis Synthesis & Purification of 2-Cyclopropylpyrimidin-4-ol HCl Initial_Screen Initial Purity Screen (e.g., TLC, DSC) Synthesis->Initial_Screen Structural_ID Structural Elucidation (NMR, MS, IR) Initial_Screen->Structural_ID Purity_Assay Orthogonal Purity Assessment (HPLC, qNMR) Structural_ID->Purity_Assay Impurity_Profile Impurity Profiling (LC-MS/MS) Purity_Assay->Impurity_Profile Data_Review Data Compilation & Review Impurity_Profile->Data_Review Comparison Comparison to Acceptance Criteria Data_Review->Comparison Qualification Qualification as Analytical Standard Comparison->Qualification

Caption: A three-phase workflow for the validation of an analytical standard.

Comparative Analysis of Key Analytical Techniques

The cornerstone of validating an analytical standard is the use of multiple, independent (orthogonal) analytical techniques to assess purity. This approach minimizes the risk of overlooking impurities that may not be detected by a single method.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a workhorse technique in pharmaceutical analysis for separating and quantifying components in a mixture.[6] For 2-Cyclopropylpyrimidin-4-ol hydrochloride, a reversed-phase HPLC method with UV detection is a primary choice for purity assessment.

Experimental Protocol: HPLC-UV Purity Method

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its versatility in retaining a broad range of organic molecules.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Phosphoric acid is used to control the pH of the mobile phase, which is critical for achieving sharp, symmetrical peaks for ionizable compounds like pyrimidine derivatives.[7]

  • UV detection at 254 nm is a common starting point for aromatic compounds, though the optimal wavelength should be determined by a UV scan.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

While HPLC-UV is excellent for quantification, LC-MS is unparalleled for the identification and structural elucidation of impurities.[8][9][10][11] This is especially critical for meeting regulatory requirements, which mandate the identification of impurities above a certain threshold.[9]

Experimental Protocol: LC-MS Impurity Profiling

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system for enhanced resolution.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A shallow gradient optimized for the separation of trace impurities.

  • Flow Rate: 0.4 mL/min.

  • MS Detector: High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

Causality Behind Experimental Choices:

  • Formic acid is used as a mobile phase modifier because it is volatile and compatible with mass spectrometry.[12]

  • An HRMS detector provides accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.

  • MS/MS fragmentation patterns provide structural information that is crucial for identifying impurities.[13]

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR has emerged as a powerful primary method for determining the purity of analytical standards.[14][15][16][17] Unlike chromatographic methods that provide a relative purity value (area %), qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[18]

Experimental Protocol: ¹H qNMR Purity Assay

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation: Accurately weigh the 2-Cyclopropylpyrimidin-4-ol hydrochloride standard and the internal standard into a vial. Dissolve in a known volume of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >150 for the signals being integrated.

Causality Behind Experimental Choices:

  • A high-field NMR is used to achieve better signal dispersion and sensitivity.

  • The choice of a certified internal standard is critical for traceability and accuracy.[14]

  • A long relaxation delay is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration.[14]

Data Presentation and Comparison

To qualify the new batch of 2-Cyclopropylpyrimidin-4-ol hydrochloride as an analytical standard, the data from the orthogonal methods are compared.

Table 1: Comparative Purity Assessment

Analytical TechniquePurity ValueKey AdvantagesLimitations
HPLC-UV (Area %) 99.85%High precision, robust, widely available.Assumes all impurities have the same response factor as the API. May not detect non-chromophoric impurities.
LC-MS (Impurity Profile) N/A (provides impurity identity)High sensitivity and specificity for impurity identification.[9]Not inherently quantitative without reference standards for each impurity.
¹H qNMR (w/w %) 99.7% ± 0.2%Provides an absolute purity value, SI traceable.[17] Does not require response factors.[15]Lower throughput, requires specialized equipment and expertise.

Table 2: Impurity Profile by LC-MS/MS

ImpurityRetention Time (min)Observed m/zProposed StructureLevel (Area %)
Impurity A5.2[M+H]⁺ = 165.0815Isomeric Impurity0.08
Impurity B8.9[M+H]⁺ = 181.0764Oxidation Product0.05
Impurity C12.4[M+H]⁺ = 195.0921Dimerization Product< 0.02

Logical Framework for Standard Qualification

The decision to qualify a candidate material as an analytical standard is based on the convergence of data from these orthogonal techniques.

Qualification_Logic HPLC_Purity HPLC Purity ≥ 99.5%? Purity_Agreement HPLC & qNMR Agreement (within 0.5%)? HPLC_Purity->Purity_Agreement qNMR_Purity qNMR Purity ≥ 99.5%? qNMR_Purity->Purity_Agreement Final_Decision Qualify as Analytical Standard Purity_Agreement->Final_Decision Yes Fail_Decision Further Purification / Re-analysis Purity_Agreement->Fail_Decision No Impurity_ID All Impurities > 0.1% Identified? Impurity_Check Impurity Profile Acceptable? Impurity_ID->Impurity_Check Total_Impurities Total Impurities < 0.5%? Total_Impurities->Impurity_Check Impurity_Check->Final_Decision Yes Impurity_Check->Fail_Decision No

Caption: Decision tree for qualifying the analytical standard.

Conclusion and Best Practices

The validation of an analytical standard for 2-Cyclopropylpyrimidin-4-ol hydrochloride is a rigorous, multi-step process that relies on the synergistic use of orthogonal analytical techniques. While HPLC provides high-precision relative purity data, it is the combination with LC-MS for impurity identification and qNMR for absolute purity determination that provides a comprehensive and trustworthy characterization.[10][16]

Key Takeaways for the Practicing Scientist:

  • Embrace Orthogonality: Never rely on a single analytical method to establish the purity of a primary standard.

  • Understand Method Limitations: Be aware of the inherent limitations of each technique, such as the response factor assumption in HPLC-UV.

  • Prioritize Structural Confirmation: Comprehensive spectroscopic data (NMR, MS, IR) is non-negotiable for confirming the identity of the standard.

  • Document Rigorously: All experimental procedures, data, and decisions should be meticulously documented to ensure traceability and regulatory compliance.

By adhering to these principles and the methodologies outlined in this guide, researchers and drug development professionals can establish a robust and reliable analytical standard for 2-Cyclopropylpyrimidin-4-ol hydrochloride, ensuring the quality and integrity of their scientific data and, ultimately, the safety and efficacy of potential new medicines.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation. [Link]

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